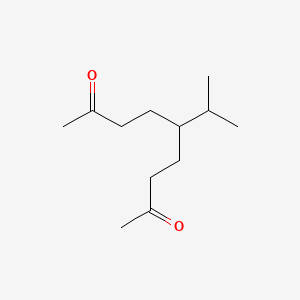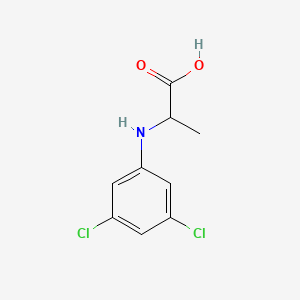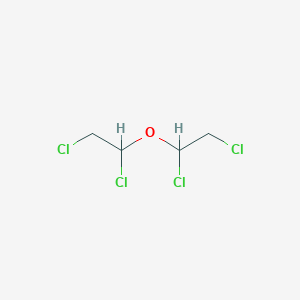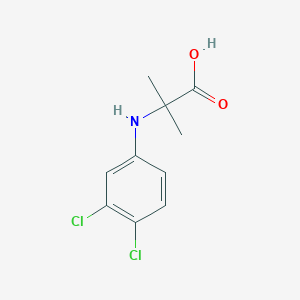
UNII-09BM0V691H
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of 5-(1-Methylethyl)-2,8-nonanedione can be achieved through various synthetic routes. One common method involves the reaction of appropriate ketones with isopropyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: : Industrial production of 5-(1-Methylethyl)-2,8-nonanedione typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: : 5-(1-Methylethyl)-2,8-nonanedione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols.
Substitution: Substitution reactions may involve halogenation or alkylation using appropriate halogenating agents or alkyl halides.
Major Products Formed: : The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: : In chemistry, 5-(1-Methylethyl)-2,8-nonanedione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.
Biology: : In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving ketones and related compounds.
Medicine: : In the medical field, 5-(1-Methylethyl)-2,8-nonanedione may be investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical agents.
Industry: : Industrial applications include its use as a chemical intermediate in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(1-Methylethyl)-2,8-nonanedione involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including oxidation-reduction processes and enzyme-catalyzed transformations. The compound’s effects are mediated through its ability to form reactive intermediates and interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds similar to 5-(1-Methylethyl)-2,8-nonanedione include other ketones with similar structural features, such as 2,4-pentanedione and 2,6-heptanedione.
Uniqueness: : The uniqueness of 5-(1-Methylethyl)-2,8-nonanedione lies in its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate in organic synthesis distinguishes it from other ketones.
Propriétés
Numéro CAS |
55023-57-9 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
5-propan-2-ylnonane-2,8-dione |
InChI |
InChI=1S/C12H22O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h9,12H,5-8H2,1-4H3 |
Clé InChI |
BREDJDFEELXLIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCC(=O)C)CCC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8467531.png)



![2-(Chloromethyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8467584.png)
![4-[4-(Benzyloxy)phenyl]-1,1,1-trifluorobutan-2-one](/img/structure/B8467588.png)



![[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene](/img/structure/B8467607.png)

![4-Chloro-5-isopropyl-thieno[2,3-D]pyrimidine](/img/structure/B8467640.png)
![2-(Propan-2-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8467648.png)
![2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate](/img/structure/B8467657.png)
